N-(4-Methyl-1,3-thiazol-2-yl)urea

Description

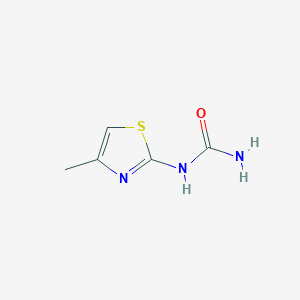

N-(4-Methyl-1,3-thiazol-2-yl)urea is a heterocyclic urea derivative characterized by a thiazole ring substituted with a methyl group at the 4-position and a urea functional group at the 2-position. The thiazole core imparts rigidity and electronic diversity, while the urea moiety facilitates hydrogen bonding, making it a promising scaffold for pharmaceutical and agrochemical applications.

Properties

CAS No. |

89179-76-0 |

|---|---|

Molecular Formula |

C5H7N3OS |

Molecular Weight |

157.20 g/mol |

IUPAC Name |

(4-methyl-1,3-thiazol-2-yl)urea |

InChI |

InChI=1S/C5H7N3OS/c1-3-2-10-5(7-3)8-4(6)9/h2H,1H3,(H3,6,7,8,9) |

InChI Key |

QVYSFDASWKGFQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-1,3-thiazol-2-yl)urea typically involves the reaction of 4-methyl-1,3-thiazol-2-amine with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted thiazoles.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-Methyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of key biological pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

2-Aminothiazole Sulfonamides (AB4 and AB5)

- AB4 : Resembles N-(4-Methyl-1,3-thiazol-2-yl)urea but replaces the urea group with a benzamide and introduces a 4-methyl-4H-1,2,4-triazol-3-ylsulfanyl substituent. Similarity score: 0.500 .

- AB5 : Features a 1,3-thiazol-2-ylurea core but includes a 3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl group. Similarity score: 0.487 .

- Key Differences : The sulfonamide and triazole substituents in AB4/AB5 enhance steric bulk and polarity compared to the simpler methyl-thiazole-urea structure. These modifications likely alter solubility and target binding.

Piperazinylmethyl-Thiazole Ureas (Compounds 1f, 1g, 2a, 2b)

- Example : 1f (Yield: 70.7%, m.p.: 198–200°C) incorporates a trifluoromethylphenyl group and a piperazinylmethyl-thiazole extension .

Functional Analogs with Urea-Thiazole Cores

N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418)

- Structure : Substitutes the 4-methyl group with a 5-nitro and 4-methoxyphenyl group. Crystal data show near-planar geometry (r.m.s. deviation: 0.045 Å) and N—H⋯O hydrogen bonding .

- Activity : Potent GSK-3β inhibitor (IC₅₀ = 104 nM) with selectivity driven by nitro and methoxy substituents .

- Synthesis: Microwave-assisted reaction of 2-amino-5-nitrothiazole with 4-methoxyphenyl isocyanate .

Heterocyclic Ureas with Alternative Cores

N-[5-(tert-Butyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

- Structure : Substitutes urea with a benzamide group and adds chloro substituents .

- Activity : Demonstrates anti-inflammatory and analgesic properties, highlighting the pharmacological versatility of thiazole derivatives .

Key Research Findings

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in AR-A014418) enhance binding to enzymatic targets like GSK-3β, while bulky groups (e.g., piperazinylmethyl in 1f) improve selectivity but may reduce solubility .

- Synthetic Flexibility : Microwave-assisted synthesis (e.g., AR-A014418) offers rapid, high-yield routes compared to traditional methods .

- Biological Relevance : Thiazole-urea hybrids are privileged structures in drug discovery, with demonstrated activity against kinases (GSK-3β), herpesviruses (Pritelivir analogs in ), and inflammation .

Data Tables

Table 1. Physical and Spectral Data of Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.